L-Triguluronic acid
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Overview
Description
L-Triguluronic acid is a linear polysaccharide copolymer composed of three L-guluronic acid units. It is a component of alginate, a generic name for unbranched polyanionic polysaccharides. Alginate is widely used in various applications due to its non-toxicity, biodegradability, biocompatibility, mucoadhesive, and non-immunogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Triguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The process involves the formation of glycosidic bonds between the L-guluronic acid monomers. The reaction typically requires acidic or enzymatic catalysis to facilitate the polymerization .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of alginate from brown seaweed. The alginate is then hydrolyzed to obtain oligosaccharides, including this compound. The oligosaccharides are further purified using techniques such as liquid-phase gel permeation chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Triguluronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uronic acids.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products
Oxidation: Uronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Triguluronic acid has several scientific research applications, including:
Chemistry: Used in the synthesis of alginate-based materials.
Biology: Studied for its role in cell adhesion and signaling.
Medicine: Explored for its potential in drug delivery systems, particularly for antifungal agents.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products
Mechanism of Action
L-Triguluronic acid exerts its effects through its ability to form gels and interact with various biological molecules. The molecular targets include cell surface receptors and extracellular matrix components. The pathways involved in its mechanism of action include cell adhesion, signaling, and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
L-Tetraguluronic acid: Composed of four L-guluronic acid units.
L-Pentaguluronic acid: Composed of five L-guluronic acid units.
L-Hexaguluronic acid: Composed of six L-guluronic acid units
Uniqueness
L-Triguluronic acid is unique due to its specific composition of three L-guluronic acid units, which imparts distinct properties such as gel formation and interaction with biological molecules. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10+,11+,12+,16+,17+,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHHZYHLXDRQG-KNQRCHRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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